molecular formula C7H12O4S2 B7849677 3-(Propane-1-sulfonyl)-2,5-dihydro-1$l^{6}-thiophene-1,1-dione

3-(Propane-1-sulfonyl)-2,5-dihydro-1$l^{6}-thiophene-1,1-dione

Cat. No.: B7849677
M. Wt: 224.3 g/mol
InChI Key: GWHHGHJPGNDKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Propane-1-sulfonyl)-2,5-dihydro-1$l^{6}-thiophene-1,1-dione is a sulfur-containing heterocyclic compound This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom The sulfonyl group attached to the propane chain adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propane-1-sulfonyl)-2,5-dihydro-1$l^{6}-thiophene-1,1-dione typically involves the reaction of thiophene derivatives with sulfonylating agents. One common method involves the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the sulfonylation reaction. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Propane-1-sulfonyl)-2,5-dihydro-1$l^{6}-thiophene-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .

Scientific Research Applications

3-(Propane-1-sulfonyl)-2,5-dihydro-1$l^{6}-thiophene-1,1-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Propane-1-sulfonyl)-2,5-dihydro-1$l^{6}-thiophene-1,1-dione involves its interaction with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modification of protein function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Propane-1-sulfonyl)-2,5-dihydro-1$l^{6}-thiophene-1,1-dione is unique due to the combination of the thiophene ring and the propane-sulfonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-propylsulfonyl-2,5-dihydrothiophene 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S2/c1-2-4-13(10,11)7-3-5-12(8,9)6-7/h3H,2,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHHGHJPGNDKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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